3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
Beschreibung
Historical Context of Benzenesulfonamide Derivatives
The historical foundation of benzenesulfonamide derivatives traces back to one of the most profound therapeutic revolutions in medical history, beginning with the synthesis of sulfanilamide by a German chemist as early as 1908. The development trajectory of these compounds underwent a significant acceleration in 1917 when researchers at the Rockefeller Institute attempted to enhance the bactericidal properties of quinine derivatives by incorporating sulfanilamide, though these early efforts did not progress to experimental validation in animals or humans. The pivotal breakthrough occurred in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects in animal models under the direction of Dr. Gerhard Domagh.
The scientific rationale behind combining sulfamyl groups into dye molecules emerged from an innovative hypothesis that such structural modifications might enhance antibacterial activity. This approach proved remarkably successful when testing in mice demonstrated effectiveness against streptococcal infections in 1931, culminating in the development of Prontosil in December 1932, which exhibited even greater specificity. Sulfonamides subsequently became the first broad-spectrum and systemic antibiotics available to medical practitioners, with Prontosil representing the initial marketed formulation developed by Bayer AG. The introduction of these compounds triggered what historians have termed a "sulfa craze," wherein hundreds of manufacturers began producing various sulfonamide derivatives without rigorous testing requirements.
The uncontrolled proliferation of sulfonamide preparations led to significant regulatory consequences, including the establishment of the Federal Food, Drug and Cosmetic Act in 1938 in the United States, which mandated that manufacturers submit evidence of new drugs' safety and effectiveness before marketing and distribution. These compounds maintained their therapeutic prominence as the primary effective broad-spectrum antibiotic during the years preceding penicillin availability, extending into the early phases of World War II and saving countless lives, including notable figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. The subsequent discovery of trimethoprim in 1962 established the foundation for modern combination therapy approaches, capitalizing on synergistic effects and reduced resistance development that continue to characterize contemporary sulfonamide applications.
Significance of 3-Cyano-4-Fluoro-N-(1,2,4-Thiadiazol-5-yl)Benzenesulfonamide in Medicinal Chemistry
The medicinal chemistry significance of this compound emerges from its sophisticated integration of multiple pharmacologically active structural elements within a single molecular framework. This compound represents a contemporary evolution of classical sulfonamide pharmacology, incorporating modern understanding of structure-activity relationships and bioisosterism to enhance therapeutic potential. The strategic incorporation of the 1,2,4-thiadiazole heterocycle is particularly noteworthy, as this ring system functions as a bioisostere of pyrimidine, which constitutes the core structure of three nucleic bases, thereby enabling interference with DNA replication processes.
The mesoionic nature of the 1,2,4-thiadiazole ring significantly enhances the capacity of these heterocyclic compounds to cross cellular membranes and bind to biological targets, contributing to superior oral absorption and bioavailability characteristics. These properties have established the thiadiazole scaffold as a foundation for several FDA-approved drugs, including acetazolamide and methazolamide as diuretic carbonic anhydrase inhibitors, sulfamethizole as an antimicrobial dihydropteroate synthase inhibitor, and desaglybuzole as a hypoglycemic agent. The compound's design reflects contemporary medicinal chemistry principles that prioritize selective enzyme inhibition while maintaining favorable pharmacokinetic profiles.
Benzenesulfonamide derivatives have demonstrated particularly promising applications in carbonic anhydrase inhibition, with recent studies revealing low to medium nanomolar inhibitory potential against multiple isoforms including human carbonic anhydrase I, II, VII, and IX. The selective inhibition against epileptogenesis-related isoforms human carbonic anhydrase II and VII within nanomolar concentration ranges has established these compounds as effective anticonvulsant agents capable of abolishing induced seizures in multiple experimental models. Furthermore, the incorporation of thiadiazole moieties has been associated with enhanced antimicrobial properties, with structurally related compounds demonstrating significant antibacterial and antifungal activities against clinically relevant pathogens.
The compound's relevance extends to oncology applications, where benzenesulfonamide analogs have been identified as kinase inhibitors possessing promising anticancer properties. The tropomyosin receptor kinase A family of receptor tyrosine kinases has emerged as a potential target for glioblastoma treatment, with benzenesulfonamide derivatives demonstrating notable anti-glioblastoma activity through interaction with specific kinase targets. The compound's molecular architecture enables formation of stabilizing hydrophobic interactions with key amino acid residues while maintaining appropriate drug-likeness properties and favorable toxicity profiles suitable for clinical development.
Classification within Chemical Taxonomy
This compound belongs to the class of organic compounds known as benzenesulfonamides, which are characterized by containing a sulfonamide group that is sulfur-linked to a benzene ring. Within the broader chemical taxonomy, this compound is classified as an organic compound belonging to the kingdom of organic compounds, the super class of benzenoids, the class of benzene and substituted derivatives, and the subclass of benzenesulfonamides. The compound represents a sophisticated example of heterocyclic sulfonamide chemistry, incorporating the 1,2,4-thiadiazole ring system that significantly influences its pharmacological properties.
The systematic classification places this compound within the broader category of organosulfur compounds due to the presence of the sulfonamide functional group with the structure R−S(=O)₂−NR₂. The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group, creating a relatively unreactive but pharmacologically significant structural motif. The rigidity of this functional group contributes to the typically crystalline nature of sulfonamides, which has historically served as a classic method for converting amines into crystalline derivatives that can be identified by their characteristic melting points.
The compound's molecular formula C₉H₅FN₄O₂S₂ indicates a molecular weight of approximately 284.3 grams per mole, reflecting the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms in specific stoichiometric ratios. The International Union of Pure and Applied Chemistry name systematically describes the compound's structure, emphasizing the position-specific substitution pattern that includes the cyano group at position 3, the fluoro group at position 4, and the thiadiazole-linked sulfonamide group at position 1 of the benzene ring. This nomenclature system provides precise structural identification while facilitating comparison with related compounds in chemical databases and literature.
Overview of Key Structural Features
The molecular architecture of this compound incorporates several key structural features that collectively contribute to its unique pharmacological profile. The central benzene ring serves as the foundational scaffold, providing structural rigidity and serving as the attachment point for three distinct functional groups that each contribute specific electronic and steric properties. The cyano group positioned at the 3-position introduces strong electron-withdrawing characteristics that significantly influence the electronic density distribution across the aromatic system, potentially enhancing binding affinity to target proteins through electrostatic interactions.
The fluoro substituent at the 4-position represents a strategic halogen incorporation that serves multiple pharmacological purposes, including enhanced metabolic stability, improved lipophilicity control, and potential formation of specific binding interactions with target proteins. The fluorine atom's unique properties, including its small size, high electronegativity, and strong carbon-fluorine bond, contribute to the compound's overall pharmacokinetic profile while potentially influencing its biological activity through modulation of molecular recognition events. The positioning of the fluoro group adjacent to the cyano substituent creates a unique electronic environment that may enhance the compound's selectivity for specific biological targets.
The 1,2,4-thiadiazol-5-yl group attached through the sulfonamide linkage represents perhaps the most sophisticated structural element, contributing both to the compound's biological activity and its pharmacokinetic properties. This heterocyclic system contains two nitrogen atoms and one sulfur atom arranged in a five-membered ring configuration that provides both hydrogen bond accepting capabilities and potential sites for metal coordination. The thiadiazole ring's aromaticity and electronic properties contribute to the compound's ability to interact with various biological targets while maintaining appropriate solubility characteristics.
The sulfonamide linker group connecting the benzene ring to the thiadiazole moiety serves as both a structural bridge and a pharmacologically active component. The sulfonamide functional group with its characteristic S(=O)₂NH structure provides hydrogen bonding capabilities while contributing to the compound's overall polarity and water solubility. The specific geometric arrangement of the sulfonamide group allows for optimal positioning of the thiadiazole ring relative to the substituted benzene ring, potentially facilitating specific binding conformations with target proteins. The compound's three-dimensional structure, as determined by its InChI representation, reveals a complex molecular geometry that enables multiple types of intermolecular interactions essential for biological activity.
Relationship to Similar Compounds in the Literature
The structural relationship between this compound and similar compounds in the literature reveals a rich landscape of related benzenesulfonamide derivatives that share common structural motifs while exploring diverse substitution patterns. A particularly relevant comparison exists with 3-cyano-4-[2-(4-fluorophenoxy)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide, which maintains the same core benzenesulfonamide-thiadiazole framework but incorporates an extended phenoxyphenoxy chain in place of the simple fluoro substituent. This structural variation demonstrates how the basic scaffold can be modified to explore different binding modalities while maintaining the essential pharmacological elements.
Recent literature has documented extensive development of benzenesulfonamide derivatives bearing thiadiazole moieties, with particular emphasis on their carbonic anhydrase inhibitory properties. A series of novel benzenesulfonamides bearing thioureido-linked pyrazole and amino-1,2,4-thiadiazole groups demonstrated potent inhibition against human carbonic anhydrase isoforms I and II, as well as tumor-associated isoforms IX and XII. These compounds revealed that amino-linked 1,2,4-thiadiazoles generally provided superior inhibition of the cytosolic isoform human carbonic anhydrase I compared to thioureido-linked pyrazoles, while nearly all newly synthesized sulfonamides strongly inhibited human carbonic anhydrase II.
The literature also reveals significant exploration of trisubstituted thiadiazole derivatives that incorporate benzenesulfonamide moieties for anticancer applications. Compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazoles combined with various heterocycles including pyridinium, substituted piperazines, and benzyl piperidine have demonstrated cytotoxic activity against MCF-7 and HepG2 cancer cells with IC₅₀ values ranging from 2.32 to 8.35 micromolar. The structure-activity relationship studies revealed that introduction of piperazine rings through acetamide linkers proved advantageous for antiproliferative activity, with optimal results obtained when N4 of piperazine bore specific substituents such as o-ethoxyphenyl or furoyl groups.
The compound's relationship to N-(4-phenoxyphenyl)benzenesulfonamide derivatives is particularly noteworthy, as these compounds have been developed as nonsteroidal progesterone receptor antagonists. The benzenesulfonanilide skeleton has been established as a promising scaffold for progesterone receptor antagonists, with 3-trifluoromethyl derivatives exhibiting potent progesterone receptor-antagonistic activity and high binding affinity with selectivity over androgen receptors. This structural class demonstrates how benzenesulfonamide frameworks can be adapted for diverse therapeutic targets through strategic substitution patterns and heterocyclic modifications.
Contemporary research has also explored benzenesulfonamide derivatives that selectively target angiotensin II type 2 receptors, revealing moderate selectivity and affinity through careful structural optimization. These compounds demonstrate both agonist and antagonist activities depending on specific substitution patterns, highlighting the versatility of the benzenesulfonamide scaffold for developing receptor-selective modulators. The molecular docking studies associated with these compounds provide valuable insights into binding modes and binding sites that inform further structural development efforts.
Table 1: Comparative Analysis of Related Benzenesulfonamide-Thiadiazole Derivatives
| Compound Structure | Molecular Weight (g/mol) | Key Functional Groups | Primary Biological Target | IC₅₀ Range (μM) |
|---|---|---|---|---|
| This compound | 284.3 | Cyano, Fluoro, Thiadiazole, Sulfonamide | Multiple enzyme targets | Under investigation |
| 3-cyano-4-[2-(4-fluorophenoxy)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | 471.5 | Cyano, Phenoxyphenoxy, Thiadiazole, Sulfonamide | Enzyme inhibition | Not reported |
| Novel amino-1,2,4-thiadiazole benzenesulfonamides | 250-350 | Amino, Thiadiazole, Sulfonamide | Carbonic anhydrase I, II | 0.05-15.0 |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | 300-450 | Chlorophenyl, Thiadiazole, Piperazine | MCF-7, HepG2 cancer cells | 2.32-8.35 |
| N-(4-phenoxyphenyl)benzenesulfonamide derivatives | 320-400 | Phenoxyphenyl, Trifluoromethyl, Sulfonamide | Progesterone receptor | 0.1-1.0 |
Eigenschaften
IUPAC Name |
3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4O2S2/c10-8-2-1-7(3-6(8)4-11)18(15,16)14-9-12-5-13-17-9/h1-3,5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFNWFOCLULGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=NS2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common approach is the reaction of 1,2,4-thiadiazole with appropriate reagents to introduce the cyano and fluoro groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction environment. The process may also include purification steps to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and other industrial applications. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity. The compound may modulate signaling pathways and enzyme activities, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide can be contextualized by comparing it to analogs with variations in substituents or core heterocycles. Below is a detailed analysis:
Substituent Effects on Bioactivity
Key Observations :
- Electron-withdrawing groups (e.g., CN, F) in the target compound improve stability but may reduce solubility compared to electron-donating groups (e.g., OCH₃) .
- Thiadiazole isomerism : The 1,2,4-thiadiazole ring confers higher inhibitory potency than 1,3,4-thiadiazole in enzyme assays, likely due to optimized hydrogen bonding and π-π stacking interactions .
Pharmacokinetic Profiles
- The target compound’s low molecular weight (~310 g/mol) and logP ~2.5 (predicted) suggest moderate blood-brain barrier penetration, making it suitable for CNS targets like LRRK2 .
- In contrast, Compound 39 (Nav1.3 inhibitor) incorporates a lipophilic trifluoromethoxybenzyl group, enhancing oral bioavailability but increasing metabolic clearance risks .
Biologische Aktivität
3-Cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄F₁N₄O₄S₂
- Molecular Weight : 434.47 g/mol
- CAS Number : 1235406-40-2
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. The 1,2,4-thiadiazole derivatives, including this compound, have shown efficacy against various pathogens.
- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the presence of the thiadiazole ring enhances interaction with microbial enzymes or cell membranes.
- Case Studies : A study reported that related thiadiazole compounds demonstrated potent activity against Candida species and other resistant fungal strains with MIC values indicating strong antifungal potential .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. The compound shows promise in inhibiting the growth of various cancer cell lines.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines.
- IC₅₀ Values : Research has shown IC₅₀ values in the micromolar range for different cancer types, suggesting effective dose-dependent cytotoxicity .
- Specific Cell Lines : Notably effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values reported as low as 0.28 μg/mL .
Summary of Biological Activity
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antifungal | Potent against Candida species | |
| Anticancer | IC₅₀ values ranging from 0.28 μg/mL to 0.52 μg/mL | |
| Cytotoxicity | Effective against MCF-7 and A549 |
Research Findings
- Antifungal Efficacy : The compound was found to be effective against azole-resistant Candida species with minimal toxicity to human cells, indicating a favorable therapeutic index .
- Cytotoxic Mechanism : Molecular docking studies suggest that the compound interacts with tubulin and may inhibit cell division in cancerous cells by disrupting microtubule formation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-cyano-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide?
- Answer : Synthesis typically involves coupling a benzenesulfonamide precursor with a functionalized 1,2,4-thiadiazole ring. Key steps include:
- Sulfonamide activation : Use chlorinating agents (e.g., SOCl₂) to convert carboxylic acid intermediates to sulfonyl chlorides .
- Nucleophilic substitution : React the sulfonyl chloride with 5-amino-1,2,4-thiadiazole under reflux conditions in anhydrous tetrahydrofuran (THF) .
- Cyano-fluoro introduction : Incorporate the cyano and fluoro groups via electrophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Validation : Confirm purity via HPLC (>98%) and characterize intermediates using FT-IR and / NMR.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Answer :
- NMR : Identifies fluorine substitution patterns (δ ~ -110 ppm for meta-fluorine) .
- / NMR : Resolves aromatic protons (δ 7.2–8.1 ppm) and cyano/thiadiazole carbons .
- X-ray crystallography : Resolves bond angles and confirms regiochemistry of the thiadiazole ring (e.g., C–S–N bond angles ~102°) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 327.03) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer :
- Enzyme inhibition : Test inhibitory potency against carbonic anhydrase II (CA-II) or kynurenine pathway enzymes at 10 µM, using fluorometric assays .
- Antimicrobial screening : Perform MIC assays against S. aureus and E. coli (CLSI guidelines) .
- Cytotoxicity : Assess viability in HEK-293 cells via MTT assay (IC > 50 µM indicates selectivity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize substituent effects on bioactivity?
- Answer :
- Variation of substituents : Replace the cyano group with nitro or trifluoromethyl to enhance electron-withdrawing effects .
- Thiadiazole modifications : Introduce methyl or phenyl groups at position 3 to improve lipophilicity (logP analysis via HPLC) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with CA-II (PDB: 1ZN0) .
- Key data :
| Substituent | IC (CA-II, µM) | logP |
|---|---|---|
| -CN | 0.45 | 1.2 |
| -CF₃ | 0.32 | 1.8 |
| -NO₂ | 0.67 | 0.9 |
Q. How to resolve contradictory data on substituent-dependent activity in enzymatic assays?
- Answer :
- Systematic evaluation : Compare inhibitory potency across enzyme isoforms (e.g., CA-I vs. CA-II) to identify isoform-specific effects .
- Solubility correction : Normalize activity data against aqueous solubility (e.g., shake-flask method) to distinguish true potency from artifacts .
- Crystallographic validation : Co-crystallize derivatives with target enzymes to confirm binding modes (e.g., sulfonamide-Zn coordination in CA-II) .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies?
- Answer :
- Animal models : Administer 10 mg/kg (IV/oral) to Wistar rats (n=6) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .
- Analytical method : Quantify plasma concentrations via LC-MS/MS (LOQ: 5 ng/mL) .
- Key parameters : Calculate bioavailability (F > 30%), half-life (t > 2 h), and volume of distribution (Vd > 1 L/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
